molecular formula C19H24N2O6 B4827322 [3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

[3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Cat. No.: B4827322
M. Wt: 376.4 g/mol
InChI Key: DQYAOORDCVJTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring and a spirocyclic moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multiple steps, including the formation of the oxazole ring and the spirocyclic structure. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Spirocyclic Moiety: This step involves the reaction of the oxazole intermediate with a suitable spirocyclic precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of the synthesis.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A compound with antimicrobial properties.

    Domiphen Bromide: Another antimicrobial agent with a similar structure.

Uniqueness

3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-23-15-5-3-4-13(17(15)24-2)14-12-16(27-20-14)18(22)21-8-6-19(7-9-21)25-10-11-26-19/h3-5,16H,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYAOORDCVJTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(C2)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 3
Reactant of Route 3
[3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 4
Reactant of Route 4
[3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 5
Reactant of Route 5
[3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 6
Reactant of Route 6
[3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.